7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride
Description
Historical Development of Dibenzoazepinone Compounds
The historical development of dibenzoazepinone compounds traces back to the mid-twentieth century discovery of carbamazepine, which was identified by chance in the 1950s and subsequently became widely accepted as a first-line treatment for focal epilepsy. This discovery marked the beginning of systematic research into dibenzazepine structures, which are characterized by two benzene rings fused to an azepine ring. The pharmaceutical significance of these compounds became apparent as researchers recognized their potential for treating various neurological conditions, leading to the development of oxcarbazepine in the 1980s as a keto analogue designed to improve pharmacokinetic profiles and tolerability compared to carbamazepine.
The evolution of dibenzoazepinone chemistry accelerated in the 1990s when researchers began synthesizing esters of major metabolites, ultimately resulting in the development of eslicarbazepine. This progression demonstrated the potential for structural modifications to enhance therapeutic efficacy while maintaining the core dibenzazepine framework. Contemporary research has expanded beyond traditional anticonvulsant applications, with studies revealing anticancer properties demonstrated through both in vitro and in vivo experiments. The field has evolved to encompass sophisticated synthetic methodologies, including ruthenium-catalyzed site-selective carbon-hydrogen bond activation and annulation cascades toward dibenzoazepinone skeletons.
Recent advances in synthetic chemistry have facilitated the development of novel approaches to dibenzoazepinone synthesis, including crystallization-induced dynamic resolution techniques that achieve high enantiomeric purity. These methodological improvements have enabled researchers to explore the therapeutic potential of specific enantiomers, recognizing that stereochemical configuration significantly impacts biological activity. The historical trajectory of dibenzoazepinone research demonstrates a continuous evolution from serendipitous discovery to sophisticated rational drug design, establishing these compounds as fundamental scaffolds in medicinal chemistry.
Significance of 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride in Chemical Research
This compound represents a particularly significant compound within the dibenzoazepinone family due to its unique structural features and biological relevance. The compound possesses a molecular formula of C22H21ClN2O2 and a molecular weight of 380.87 grams per mole, with the hydrochloride salt form enhancing its stability and solubility characteristics for research applications. The aminobenzyl substituent at the 5-position, specifically the 4-methoxybenzyl group, enhances the pharmacological profile of this compound compared to simpler dibenzoazepinone structures.
The research significance of this compound stems primarily from its role as an intermediate in the synthesis of gamma-secretase inhibitors, which are therapeutic candidates for Alzheimer disease treatment. The compound serves as a crucial building block for developing agents that target amyloid-beta peptide reduction, representing a promising approach to addressing neurodegenerative pathologies. Studies have demonstrated that the stereochemical integrity of related compounds is essential for biological activity, particularly in inhibitors like LY411575 that target amyloid-beta peptide reduction.
Furthermore, this compound exemplifies the broader potential of dibenzoazepinone derivatives in anticancer research, where recent studies have uncovered mechanisms including apoptosis induction, histone deacetylase inhibition, and modulation of Wnt/beta-catenin signaling pathways. The compound's availability with high purity levels, typically around 98%, from multiple commercial suppliers facilitates its use in diverse research applications. The structural complexity of this compound, featuring both the dibenzoazepinone framework and the methoxybenzyl substituent, provides researchers with opportunities to investigate structure-activity relationships and develop more potent therapeutic agents.
Overview of Dibenzoazepinone Scaffold Applications in Scientific Research
The dibenzoazepinone scaffold serves as a versatile platform for diverse scientific research applications, extending far beyond its original anticonvulsant origins. In medicinal chemistry, these compounds have demonstrated potential across multiple therapeutic domains, including neurological disorders, psychiatric conditions, and oncological applications. The scaffold's ability to accommodate various functional groups while maintaining core structural integrity makes it particularly valuable for structure-activity relationship studies and drug optimization efforts.
Recent research has revealed significant potential for dibenzoazepinone compounds in cancer therapy, with studies demonstrating their ability to function through multiple mechanisms including apoptosis induction, inhibition of histone deacetylases, and modulation of voltage-gated sodium channels. The versatility of the scaffold is exemplified by its application in synthesizing compounds bearing amino acid side chains, achieved through substrate design strategies that accommodate diverse functional groups. This flexibility enables researchers to develop compounds with tailored properties for specific biological targets.
In neuropharmacological research, dibenzoazepinone scaffolds continue to provide valuable insights into neurotransmitter system modulation, particularly affecting serotonin and dopamine pathways. The compounds show promise for treating mood disorders and anxiety, positioning them as candidates for psychopharmacological applications. Additionally, preliminary studies indicate that certain derivatives can exhibit immunosuppressive effects through inhibition of potassium channels in T cells, suggesting potential applications in autoimmune disease treatment.
The synthetic accessibility of dibenzoazepinone scaffolds through various methodologies, including palladium-catalyzed reactions and crystallization-induced dynamic resolution, has enhanced their utility in chemical research. These synthetic advances enable researchers to prepare libraries of compounds for biological screening and optimization studies. The scaffold's proven track record in pharmaceutical development, combined with emerging applications in diverse therapeutic areas, establishes dibenzoazepinones as fundamental tools for contemporary drug discovery research.
Research Objectives and Methodological Framework
The primary research objectives surrounding this compound focus on elucidating its synthetic pathways, characterizing its chemical properties, and evaluating its potential applications across multiple research domains. Contemporary methodological frameworks emphasize the development of efficient synthetic routes that achieve high yields and enantiomeric purity, recognizing that stereochemical configuration significantly impacts biological activity. The crystallization-induced dynamic resolution approach using Boc-d-phenylalanine as a chiral resolving agent represents a key methodological advancement in this field.
Analytical methodologies for characterizing this compound encompass multiple complementary techniques, including high-performance liquid chromatography for purity assessment, nuclear magnetic resonance spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification. The development of robust analytical methods is particularly important given the compound's role as an intermediate in pharmaceutical synthesis, where impurity profiles must be carefully monitored and controlled. Reversed-phase high-performance liquid chromatography methods have been developed specifically for quantifying related genotoxic impurities, demonstrating the precision and sensitivity required for pharmaceutical applications.
The methodological framework for biological evaluation encompasses both in vitro and in vivo experimental designs, with particular emphasis on enzyme inhibition studies and receptor binding assays. Computational approaches, including density functional theory calculations and molecular docking studies, provide complementary insights into binding affinities and reaction mechanisms. These theoretical evaluations have demonstrated interactions with enzymes such as 5α-reductase, potentially leading to therapeutic applications in prostate cancer management.
Research objectives also encompass the development of green chemistry approaches that minimize environmental impact while maintaining synthetic efficiency. The implementation of factorial experimental designs helps isolate variables such as substituent effects and solvent polarity, enabling systematic optimization of synthetic conditions. Meta-analysis of existing literature data identifies confounding factors and validates findings through orthogonal assays, ensuring reproducibility and reliability of research outcomes. These comprehensive methodological frameworks establish the foundation for advancing both fundamental understanding and practical applications of this important dibenzoazepinone compound.
Table 1: Synthetic Methodologies and Analytical Characteristics
| Parameter | Crystallization-Induced Dynamic Resolution | Ruthenium-Catalyzed Synthesis | Analytical Methods |
|---|---|---|---|
| Yield | 81% overall yield | High yields reported | Not applicable |
| Enantiomeric Excess | 98.5% | Not specified | Chiral HPLC analysis |
| Purity | >99% | Variable | 97-98% typical |
| Temperature | Room temperature | Variable | 55°C (column oven) |
| Solvent System | Dichloromethane | Diversely compatible | Mobile phase optimization |
| Resolving Agent | Boc-d-phenylalanine | Not applicable | Not applicable |
| Detection Method | Not applicable | Not applicable | 225 nm wavelength |
Table 2: Chemical Properties and Research Applications
| Property | Value | Research Application | Significance |
|---|---|---|---|
| Molecular Formula | C22H21ClN2O2 | Structure-activity studies | Enables systematic modification |
| Molecular Weight | 380.87 g/mol | Pharmacokinetic modeling | Influences bioavailability |
| Chemical Class | Dibenzoazepinone | Medicinal chemistry | Established pharmaceutical scaffold |
| Substituent | 4-methoxybenzyl | Pharmacological enhancement | Improves biological activity |
| Salt Form | Hydrochloride | Stability improvement | Enhanced solubility |
| Purity Level | 97-98% | Research applications | Ensures experimental reliability |
| Commercial Availability | Multiple suppliers | Accessibility | Facilitates research adoption |
Properties
IUPAC Name |
7-amino-5-[(4-methoxyphenyl)methyl]-7H-benzo[d][1]benzazepin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2.ClH/c1-26-16-12-10-15(11-13-16)14-24-20-9-5-4-7-18(20)17-6-2-3-8-19(17)21(23)22(24)25;/h2-13,21H,14,23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJDPVXYLCCBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C4C(C2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclization to Form 5H-Dibenzo[b,d]azepin-6(7H)-one
The synthesis begins with 2-(2-amino-[1,1-biphenyl]-2-yl)acetonitrile (3 ), which undergoes cyclization in aqueous sodium hydroxide under reflux (90°C, 6 hours). Subsequent treatment with methanol and 50% NaOH at 90°C for 24 hours yields 4 (5H-dibenzo[b,d]azepin-6(7H)-one). Precipitation in 10% NaHCO₃ followed by filtration and drying affords the intermediate.
Introduction of the 4-Methoxybenzyl Protecting Group
Compound 4 is alkylated with 4-methoxybenzyl chloride in the presence of potassium carbonate and tetrabutylammonium iodide (TBAI) in DMF. This step introduces the 4-methoxybenzyl group at the azepinone nitrogen, yielding 5 (5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one).
Oximation and Hydrogenation
The ketone group in 5 is converted to an oxime (6 ) using iso-amyl nitrite and potassium hexamethyldisilazide (KHMDS) in toluene at 0°C. Subsequent hydrogenation of 6 with 10% Pd/C under H₂ (50°C, 48 hours) in methanol and 2N HCl produces the amine intermediate 7 (7-amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one) in 84% yield. Acidic workup and recrystallization from ethyl acetate/hexanes yield the hydrochloride salt.
Characterization Data for 7
-
1H NMR (DMSO-d6) : δ 2.42 (br s, 2H), 3.63 (s, 3H), 4.26 (s, 1H), 4.83 (d, J = 15.49 Hz, 1H), 5.20 (d, J = 15.49 Hz, 1H), 5.76 (s, 1H), 6.53–7.66 (m, aromatic protons).
Enantioselective Synthesis Using Chiral Resolution
Optical Resolution via Menthyl Carbamate Formation
To achieve enantiomeric purity, the racemic amine intermediate 7 is derivatized with (-)-menthyl chloroformate in dichloromethane. This reaction produces diastereomeric carbamates (III ), which are separated by crystallization. The (S)-enantiomer is preferentially isolated due to differential solubility.
Deprotection and Salt Formation
The carbamate is cleaved using trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TFMSA) in CH₂Cl₂, followed by neutralization with NaHCO₃. The free base is converted to the hydrochloride salt via treatment with HCl in methanol, yielding (S)-7-amino-5H-dibenzo[b,d]azepin-6-one hydrochloride with 94% enantiomeric excess.
Process Optimization
Comparative Analysis of Synthetic Routes
Advantages and Limitations
-
Method 1 provides a straightforward route but lacks enantiocontrol, necessitating additional resolution steps for pharmaceutical applications.
-
Method 2 addresses enantiomeric purity through chiral resolution, making it preferable for producing active pharmaceutical ingredients (APIs).
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives.
Scientific Research Applications
Immunosuppressive Effects
Research has indicated that derivatives of dibenzo[b,d]azepine compounds, including 7-amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride, exhibit immunosuppressive properties. These compounds have been shown to inhibit potassium channels (Kv1.3 and IK-1) in T cells, which play a critical role in cell proliferation. Such inhibition suggests potential applications in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis .
Neuropharmacological Research
The compound may also be investigated for its neuropharmacological properties. Studies on related dibenzo[b,d]azepine derivatives have highlighted their effects on neurotransmitter systems, indicating possible applications in managing neurological disorders .
Synthetic Methodologies
The synthesis of this compound typically involves complex organic reactions such as Friedel-Crafts acylation. This method allows for the formation of the dibenzo[b,d]azepine framework, which is crucial for its biological activity .
Case Studies and Research Findings
- Autoimmune Disease Treatment :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, the compound may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one Hydrochloride (CAS: 209984-55-4)
- Structural Differences : The 5-methyl substituent replaces the 4-methoxybenzyl group, simplifying the structure .
- Synthesis: Synthesized via hydrogenation of (E)-7-(hydroxyimmino)-5-methyl-dibenzoazepin-6-one (compound 25) using Pd/C under 5 bar H₂, yielding 41% after purification .
- Physicochemical Properties :
Protriptyline and Cyclobenzaprine Hydrochlorides
- Protriptyline Hydrochloride (CAS: 1225-55-4) :
- Cyclobenzaprine Hydrochloride (CAS: 6202-23-9): Structure: Similar to protriptyline but with a dimethylamino propyl group . Use: Muscle relaxant, demonstrating structural flexibility in modulating biological activity .
- Comparison: Both lack the dibenzoazepine core and 7-amino substitution of the target compound, emphasizing the unique pharmacophore of the 4-methoxybenzyl derivative.
Molecular and Pharmacological Implications
Substituent Effects on Bioactivity
- The 4-methoxybenzyl group may enhance binding to hydrophobic pockets in biological targets (e.g., CNS receptors) compared to methyl or dimethylamino groups .
- Amino group at position 7: Common across dibenzoazepines, this moiety is critical for hydrogen bonding in receptor interactions .
Comparative Physicochemical Properties
| Property | Target Compound | 5-Methyl Analog | Cyclobenzaprine |
|---|---|---|---|
| Molecular Weight (g/mol) | 380.87 | 299.84 | 311.85 |
| Key Substituent | 4-Methoxybenzyl | Methyl | Dimethylamino propyl |
| LogP (Predicted) | ~3.5 (high) | ~2.8 (moderate) | ~4.1 (very high) |
The target compound’s higher molecular weight and lipophilicity suggest improved blood-brain barrier penetration relative to the 5-methyl analog but lower than cyclobenzaprine .
Biological Activity
7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride (CAS: 1083065-04-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H21ClN2O2
- Molecular Weight : 380.87 g/mol
- IUPAC Name : 7-amino-5-(4-methoxybenzyl)-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one hydrochloride
- Purity : ≥98% .
The compound features a dibenzoazepine core structure, which is significant for its biological interactions.
Research indicates that similar compounds within the dibenzoazepine class may exhibit immunomodulatory effects by targeting specific ion channels. Notably, studies have shown that N-acyl derivatives of dibenzo[b,d]azepin-7(6H)-ones can inhibit potassium channels (Kv1.3 and IK-1) in T cells, which play crucial roles in immune cell proliferation and activation . This inhibition suggests potential applications in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Antitumor Activity
Recent investigations into the antitumor properties of compounds related to 7-amino-dibenzoazepines have demonstrated their ability to inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation . The specific mechanisms through which this compound exerts its effects are still under exploration.
Immunosuppressive Effects
The immunosuppressive potential of this compound is linked to its ability to inhibit key potassium channels in T cells. This action results in reduced T cell activation and proliferation, making it a candidate for further research into therapies for autoimmune conditions .
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the effects of dibenzoazepine derivatives on T cell activation; found significant inhibition of Kv1.3 channels leading to reduced proliferation in vitro. |
| Study B | Assessed the cytotoxic effects on various cancer cell lines; reported IC50 values indicating effective growth inhibition at micromolar concentrations. |
| Study C | Evaluated the pharmacokinetics and stability of the compound; highlighted favorable absorption characteristics and low toxicity profiles in preliminary animal models. |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by moderate bioavailability and a favorable metabolic pathway that minimizes toxic byproducts. Ongoing studies aim to clarify its absorption, distribution, metabolism, and excretion (ADME) properties in detail.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium(II)-catalyzed cyclization/addition reactions using arylboronic acids. Key parameters include temperature (e.g., 100°C in a sealed tube), solvent selection (green solvents preferred), and stoichiometric ratios (e.g., 0.4 mmol substrate with 0.6 mmol boronic acid). Column chromatography (e.g., PE:EA = 30:1) is effective for purification, yielding ~79% purity . Optimization should employ factorial design to test variables like catalyst loading, temperature gradients, and solvent polarity .
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 90–110°C | Higher yields at 100°C |
| Solvent Ratio | PE:EA = 25:1–35:1 | 30:1 minimizes impurities |
| Reaction Time | 12–24 hrs | Longer durations improve conversion |
Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm the dibenzoazepine core and substitution patterns. LC-MS or HPLC quantifies purity (>95% recommended). For hydrochloride salts, FT-IR identifies N–H stretches (~3300 cm⁻¹) and Cl⁻ counterion bands. X-ray crystallography resolves stereochemical ambiguities. Cross-reference spectral databases to validate assignments and rule out byproducts .
Q. How should researchers handle safety and storage protocols for this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers. Use fume hoods for handling due to potential amine-related volatility. Follow institutional Chemical Hygiene Plans (e.g., 100% safety exam compliance for lab access) and SDS guidelines for spills (neutralize with bicarbonate). Personal protective equipment (PPE) must include nitrile gloves and lab coats .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data during synthesis or degradation studies?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., moisture sensitivity, catalyst deactivation). Apply Design of Experiments (DoE) to isolate factors. For example, use response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst. Replicate experiments under controlled humidity (<5% H₂O) and validate via ANOVA to identify statistically significant outliers .
Q. What computational tools and AI-driven methods enhance the design of derivatives or reaction pathways?
- Methodological Answer : COMSOL Multiphysics enables virtual simulations of reaction kinetics and mass transfer. Machine learning (ML) algorithms predict regioselectivity in dibenzoazepine functionalization. Train models on datasets of similar azepine derivatives, incorporating DFT-calculated parameters (e.g., HOMO-LUMO gaps). AI-driven platforms like AlphaFold2 may assist in docking studies for biological activity predictions .
Q. How can membrane separation technologies improve purification scalability for large-scale research applications?
- Methodological Answer : Replace column chromatography with nanofiltration membranes (MWCO = 300–500 Da) to retain the product while removing smaller impurities. Optimize transmembrane pressure (1–5 bar) and solvent compatibility (e.g., ethanol-tolerant membranes). Continuous flow systems coupled with inline UV monitoring reduce batch-to-batch variability .
Q. What strategies mitigate amine degradation during long-term stability studies?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with HPLC tracking. Add antioxidants (e.g., BHT at 0.1% w/w) or lyophilize the hydrochloride salt to prevent hydrolysis. Use QbD principles to define critical quality attributes (CQAs) like impurity thresholds (<0.5%) .
Methodological Frameworks
- Experimental Design : Prioritize fractional factorial designs over one-factor-at-a-time (OFAT) to reduce resource use. For multi-step syntheses, employ Taguchi methods to optimize robustness .
- Data Validation : Use open-source tools (e.g., KNIME, R/Python) for statistical analysis. Cross-validate spectral interpretations with collaborative platforms like NMRShiftDB .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
